REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:12])(=O)[CH3:2].Cl>[OH-].[K+]>[CH3:2][C:1]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:10][C:11](=[O:12])[C:13]=1[CH2:14][CH2:15][C:16]([OH:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=CC=C1)NC(=O)CCCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the precipitated solids were recrystallized from methanol/chloroform/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NC2=CC=CC=C12)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |